N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide
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Overview
Description
N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and an acetamide moiety attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide typically involves the formation of the cyclopropyl ring followed by functionalization. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction can be employed to introduce the cyclopropyl ring. The hydroxymethyl group can be introduced via hydroboration-oxidation of the cyclopropyl ring, followed by acylation with phenylacetyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalytic processes and continuous flow reactors can be utilized to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-(1-(Carboxymethyl)cyclopropyl)-2-phenylacetamide.
Reduction: N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylethylamine.
Substitution: N-(1-(Alkoxymethyl)cyclopropyl)-2-phenylacetamide.
Scientific Research Applications
N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes by mimicking the transition state of their substrates, leading to a decrease in enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another cyclopropyl-containing compound with potential pharmacological applications.
Cyclopropylamine derivatives: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness
N-(1-(Hydroxymethyl)cyclopropyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and an acetamide moiety attached to a cyclopropyl ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[1-(hydroxymethyl)cyclopropyl]-2-phenylacetamide |
InChI |
InChI=1S/C12H15NO2/c14-9-12(6-7-12)13-11(15)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) |
InChI Key |
RTCNUDGUYDPEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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